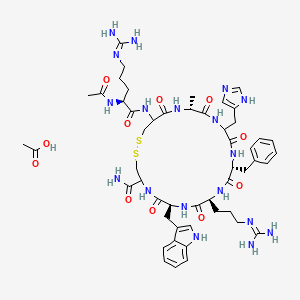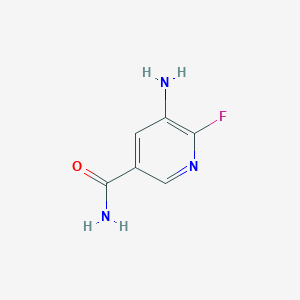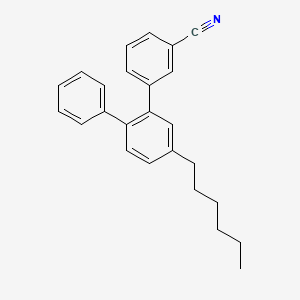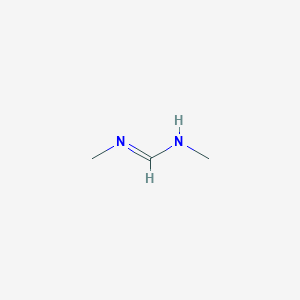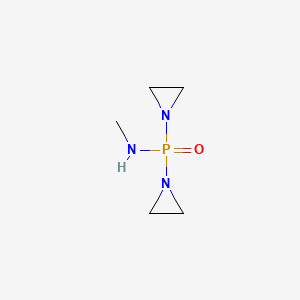
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- is a chemical compound with the molecular formula C4H10N3OP. It is characterized by the presence of aziridine rings and a phosphinic amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- typically involves the reaction of aziridine with a phosphinic amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may also require the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphinic amides.
Scientific Research Applications
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphinic amides and phosphine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application .
Comparison with Similar Compounds
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl- can be compared with other similar compounds, such as:
Phosphinic amide, P,P-bis(1-aziridinyl)-N-4-pyrimidinyl-: This compound contains a pyrimidine ring and has different chemical properties and applications.
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-6-methyl-2-pyrimidinyl)-: This compound contains a chloro-substituted pyrimidine ring and is used in different industrial applications.
Properties
CAS No. |
2275-61-8 |
|---|---|
Molecular Formula |
C5H12N3OP |
Molecular Weight |
161.14 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]methanamine |
InChI |
InChI=1S/C5H12N3OP/c1-6-10(9,7-2-3-7)8-4-5-8/h2-5H2,1H3,(H,6,9) |
InChI Key |
DTGBDCRQUVLGJV-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(N1CC1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


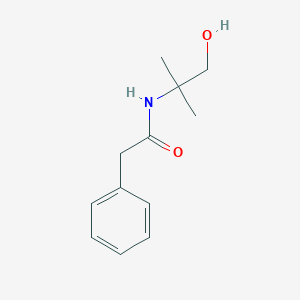

![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)

![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)

